

A Preclinical Comparison of FAP Inhibitors: AZD2389 Versus Other Key Compounds

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For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts and in areas of tissue remodeling, has emerged as a promising therapeutic target for various fibrotic diseases and cancers. This guide provides a comparative overview of the preclinical data for AstraZeneca's **AZD2389** against other notable FAP inhibitors, UAMC-1110 and Talabostat. The information presented is based on available preclinical studies and aims to offer a comparative perspective on their potency, selectivity, and efficacy in relevant disease models.

At a Glance: Comparative Efficacy and Specificity

This section summarizes the key preclinical findings for **AZD2389**, UAMC-1110, and Talabostat, offering a snapshot of their performance in various models. Direct head-to-head comparative studies in the same preclinical model are limited in the public domain; therefore, this comparison is based on data from separate studies.

Quantitative Data Summary



Parameter	AZD2389	UAMC-1110	Talabostat
In Vitro Potency (IC50)	0.08 nM (human FAP) [1]	~0.43 - 3.2 nM (human FAP)	Less selective FAP inhibitor
Selectivity	Highly selective over PREP (>1000 nM)[2] and other serine proteases[1]	Highly selective (>1000-fold) over DPP4, DPP8, DPP9, and PREP	Non-selective, inhibits other proteases
Preclinical Model(s)	Diet-induced Metabolic Dysfunction- Associated Steatohepatitis (MASH) in cynomolgus monkeys[3][4]	Carbon tetrachloride (CCl4)-induced and Mdr2 knockout mouse models of liver fibrosis	Primarily studied in oncology models; limited data in liver fibrosis
Key Efficacy Findings	- Improved liver fibrosis and MASH scores[3][4]- Increased levels of intact α2-AP and FGF21[3][4]	- Attenuated CCl4- induced liver fibrosis- Reduced α-SMA— positive myofibroblasts and collagen content in Mdr2 null mice	Limited preclinical evidence in liver fibrosis models
Pharmacokinetics	Orally bioavailable with clearance values determined in rat, mouse, dog, and monkey[1]	Orally bioavailable	Investigated in clinical trials for cancer

In-Depth Preclinical Performance AZD2389: A Focus on MASH and Liver Fibrosis

AZD2389, a potent and orally active FAP inhibitor developed by AstraZeneca, is currently in clinical development for MASH and liver fibrosis[3][4].



Key Preclinical Study in Cynomolgus Monkeys:

A significant preclinical study evaluated **AZD2389** in a diet-induced, biopsy-confirmed MASH model in cynomolgus monkeys. Animals were administered **AZD2389** or a vehicle for 29 weeks. The study revealed that **AZD2389** treatment led to:

- Improved Liver Histology: A statistically significant improvement in the NAFLD activity score
 and a reduction in histological fibrosis were observed in the AZD2389-treated group
 compared to the vehicle group[3][4][5].
- Target Engagement: Complete inhibition of plasma FAP activity was demonstrated[1].
- Biomarker Modulation: Treatment with AZD2389 resulted in increased levels of intact alpha-2-antiplasmin (a2-AP) and fibroblast growth factor 21 (FGF21), proteins that are cleaved by FAP[1][3][4].
- Favorable Safety Profile: The inhibitor was well-tolerated with no significant safety signals noted in the study[5].

UAMC-1110: Evidence in Murine Liver Fibrosis Models

UAMC-1110 is a highly potent and selective FAP inhibitor that has been instrumental in preclinical research to understand the role of FAP in various diseases.

Efficacy in Mouse Models of Liver Fibrosis:

Preclinical studies have demonstrated the anti-fibrotic effects of UAMC-1110 in established mouse models of liver fibrosis:

- CCl4-Induced Liver Fibrosis: In this model of toxic liver injury, treatment with a specific FAP
 inhibitor, based on the UAMC-1110 scaffold, attenuated the development of liver fibrosis.
 The treatment was associated with reduced activation of hepatic stellate cells and decreased
 infiltration of macrophages.
- Mdr2 Knockout Mice: This genetic model mimics primary sclerosing cholangitis. In these mice, FAP inhibition led to a reduction in α-SMA-positive myofibroblasts and collagen content in the portal area of the liver.



Talabostat: A Less Selective Inhibitor with a History in Oncology

Talabostat is a small molecule that inhibits FAP and other dipeptidyl peptidases. While it has been evaluated in various clinical trials for cancer, its development was halted due to a combination of safety and efficacy concerns. Preclinical data supporting its use specifically for liver fibrosis is limited. Its non-selective nature presents a potential for off-target effects.

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key types of experiments cited in this guide.

In Vitro FAP Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the enzymatic activity of FAP.

General Protocol:

- Recombinant human FAP enzyme is incubated with the test inhibitor at various concentrations.
- A fluorogenic FAP substrate is added to the mixture.
- The enzymatic reaction, which results in the cleavage of the substrate and release of a fluorescent signal, is monitored over time using a fluorescence plate reader.
- The rate of reaction is calculated, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined by plotting the inhibition data against the inhibitor concentration.

Preclinical Liver Fibrosis Model: Carbon Tetrachloride (CCl4)-Induced Fibrosis in Mice

Objective: To induce liver fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.

General Protocol:



- Male C57BL/6 mice are typically used.
- A solution of CCl4 in a vehicle such as corn oil or olive oil is administered to the mice via intraperitoneal injection, typically twice a week.
- The administration of CCl4 is continued for a period of 4 to 12 weeks to induce chronic liver injury and fibrosis.
- During the study, animals are monitored for signs of toxicity.
- At the end of the study, liver tissue is collected for histological analysis (e.g., Sirius Red staining for collagen) and measurement of hydroxyproline content to quantify the extent of fibrosis.

Preclinical MASH Model: Diet-Induced MASH in Cynomolgus Monkeys

Objective: To induce a MASH phenotype with fibrosis in a non-human primate model that closely mimics human disease for the evaluation of therapeutic candidates.

General Protocol:

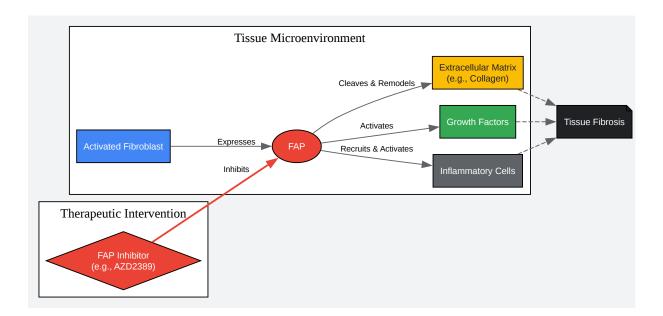
- Cynomolgus monkeys are fed a high-fat, high-fructose diet for an extended period to induce obesity, insulin resistance, and features of MASH.
- Baseline liver biopsies are often performed to confirm the presence of MASH and fibrosis before the initiation of treatment.
- Animals are then randomized to receive either the test compound (e.g., AZD2389) or a
 vehicle control, typically administered orally on a daily basis.
- The treatment period can extend for several months (e.g., 29 weeks for the **AZD2389** study) [3][4].
- Throughout the study, blood samples are collected to monitor liver enzymes, lipid profiles, and biomarkers of target engagement.



 At the end of the treatment period, a final liver biopsy is performed to assess changes in histology, including the NAFLD activity score and fibrosis stage.

Visualizing the Pathways and Processes

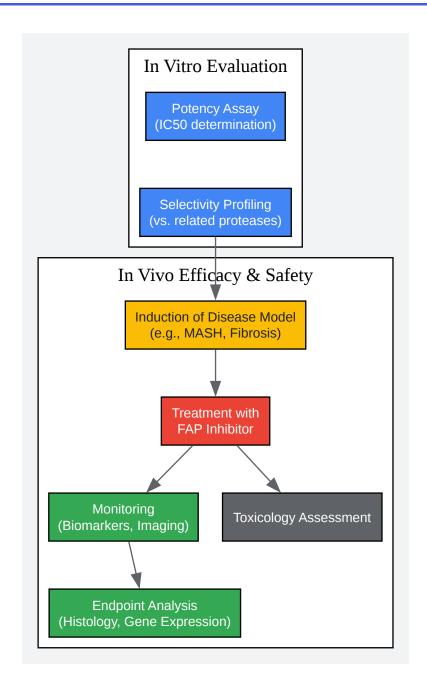
To better understand the context of FAP inhibition and the preclinical evaluation process, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.



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Caption: Mechanism of FAP-mediated tissue fibrosis and its inhibition.





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Caption: A typical preclinical workflow for evaluating FAP inhibitors.

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